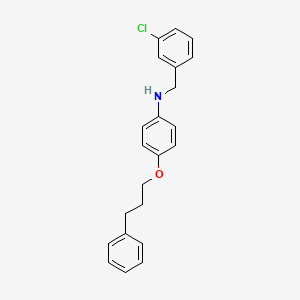![molecular formula C24H33NO2 B1385682 N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine CAS No. 1040693-67-1](/img/structure/B1385682.png)
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine
描述
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine is an organic compound with a complex structure that includes both cyclohexyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 4-(2-cyclohexylethoxy)aniline with 3-propoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any nitro or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylamines.
科学研究应用
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound may modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups.
3-Methoxyphenylboronic acid: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine is unique due to its combination of cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
4-(2-cyclohexylethoxy)-N-[(3-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2/c1-2-16-26-24-10-6-9-21(18-24)19-25-22-11-13-23(14-12-22)27-17-15-20-7-4-3-5-8-20/h6,9-14,18,20,25H,2-5,7-8,15-17,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNIIMIVUUMDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCCC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)

![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385605.png)
![3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1385606.png)

![3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385609.png)

![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)
![N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385614.png)

![3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid](/img/structure/B1385617.png)

![2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385620.png)
